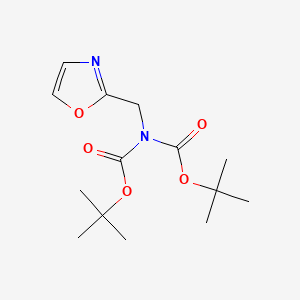

N-,N-diboc-Oxazol-2-yl-methylamine

Beschreibung

N-,N-diboc-Oxazol-2-yl-methylamine is a Boc (tert-butoxycarbonyl)-protected oxazole derivative, where the amine group on the oxazole ring is shielded by two Boc groups. This compound is typically utilized in organic synthesis as an intermediate for pharmaceuticals or agrochemicals, where the Boc groups enhance stability during reactions and are later cleaved under acidic conditions.

Eigenschaften

Molekularformel |

C14H22N2O5 |

|---|---|

Molekulargewicht |

298.33 g/mol |

IUPAC-Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(1,3-oxazol-2-ylmethyl)carbamate |

InChI |

InChI=1S/C14H22N2O5/c1-13(2,3)20-11(17)16(9-10-15-7-8-19-10)12(18)21-14(4,5)6/h7-8H,9H2,1-6H3 |

InChI-Schlüssel |

ITMLEELXGDZRCU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N(CC1=NC=CO1)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of N-,N-diboc-Oxazol-2-yl-methylamine involves several steps. One common method includes the reaction of oxazole with a suitable diboc-protected amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

N-,N-Dibenzyloxycarbonyl-Oxazol-2-yl-methylamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende Oxazolderivate zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um Aminderivate zu ergeben.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und Reaktionstemperaturen im Bereich von Raumtemperatur bis zu Rückflussbedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

N-,N-diboc-Oxazol-2-yl-methylamine serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing diverse organic compounds. Key reactions include:

- Oxidation : The compound can be oxidized using agents like hydrogen peroxide to yield oxazole derivatives.

- Reduction : It can be reduced with lithium aluminum hydride to produce amine derivatives.

- Substitution : The compound participates in substitution reactions with halogens or nucleophiles to form substituted oxazole compounds.

The following table summarizes these reactions:

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Oxazole derivatives |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Halogens, nucleophiles | Substituted oxazole compounds |

Biological Research Applications

In biological research, this compound is utilized to explore biological pathways and mechanisms. Its role in synthesizing biologically active molecules has been documented in various studies:

- Synthesis of Inhibitors : The compound has been used to develop inhibitors for enzymes such as acetylcholinesterase (AChE). For instance, derivatives of oxazolones have shown potential as AChE inhibitors, which are important for treating cognitive disorders .

- Drug Discovery : this compound is employed in pharmaceutical development, particularly in creating novel drug candidates targeting specific biological pathways.

Medicinal Chemistry

In medicinal chemistry, this compound plays a significant role in drug discovery and development. Its applications include:

- Pharmaceutical Development : It is involved in synthesizing compounds that exhibit therapeutic effects against various diseases.

- Mechanism of Action Studies : Research has focused on understanding how this compound interacts with biological targets, influencing its reactivity and biological activity.

Industrial Applications

The industrial sector also benefits from this compound through its use in manufacturing specialty chemicals and materials. Its properties make it suitable for large-scale production processes where consistency and quality are paramount.

Case Studies

- Synthesis of β-Hydroxy α-Amino Acids : A study demonstrated the rearrangement of N-diboc glycine-based substrates yielding β-hydroxy α-amino acids with yields ranging from 40% to 80% . This illustrates the compound's utility in producing valuable intermediates for further chemical transformations.

- Inhibitory Activity Against Enzymes : Research on oxazolone derivatives indicated their potential as AChE inhibitors, with some compounds showing significant cognitive enhancement effects in animal models . This highlights the compound's relevance in neuropharmacology.

Wirkmechanismus

The mechanism of action of N-,N-diboc-Oxazol-2-yl-methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form stable complexes with metal ions, which can influence its reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparison of Key Structural Features

Biologische Aktivität

N-,N-diboc-Oxazol-2-yl-methylamine is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

This compound is characterized by its oxazole ring and two Boc (tert-butyloxycarbonyl) protecting groups. The presence of these functional groups influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. It can act as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of stable complexes with metal ions that may enhance its reactivity and biological efficacy.

Potential Targets

- Enzymatic Inhibition : Preliminary studies suggest that compounds similar to this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

- Cellular Uptake : The compound's structure allows for moderate cellular uptake, which is beneficial for drug delivery systems .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of biological activity. For instance, compounds with similar oxazole structures have shown promising inhibitory effects against AChE, with IC50 values indicating effective inhibition at low concentrations.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Benzimidazole-Oxazole 9 | 0.10 ± 0.050 | AChE |

| Benzimidazole-Oxazole 14 | 0.20 ± 0.050 | AChE |

| Standard (Donepezil) | 2.16 ± 0.12 | AChE |

These findings illustrate the potential of oxazole-based compounds in therapeutic applications for cognitive disorders .

Case Studies

- Alzheimer's Disease : Research has indicated that oxazole derivatives can effectively inhibit AChE, contributing to increased acetylcholine levels in the brain, which is beneficial for cognitive function .

- Cancer Research : The inhibition of signaling pathways related to cancer proliferation has been explored using compounds similar to this compound, showing potential as therapeutic agents in oncology .

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its applications extend to:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-Diboc-Oxazol-2-yl-methylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling Boc-protected amines with oxazole precursors. For example, oxazole derivatives are often synthesized via cyclization of α-amino ketones or via Pd-catalyzed cross-coupling reactions. Key steps include Boc protection (using di-tert-butyl dicarbonate) and purification via column chromatography. Reaction temperature (e.g., reflux in THF or DCM) and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) critically affect yield. Characterization via H/C NMR and LC-MS is essential to confirm Boc group integrity and oxazole ring formation .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize N,N-Diboc-Oxazol-2-yl-methylamine?

- Methodological Answer :

- NMR : H NMR peaks for Boc groups appear as singlet(s) near δ 1.4 ppm (C(CH₃)₃). Oxazole protons resonate between δ 7.5–8.5 ppm. C NMR confirms Boc carbonyls (~155 ppm) and oxazole carbons (~150 ppm).

- IR : Boc carbonyls show strong absorption at ~1750 cm⁻¹. Oxazole C=N stretches appear near 1650 cm⁻¹.

- MS : ESI-HRMS provides accurate mass verification; fragmentation patterns should align with Boc cleavage (loss of 100–116 Da) and oxazole stability .

Q. What are the stability considerations for N,N-Diboc-Oxazol-2-yl-methylamine under different storage and reaction conditions?

- Methodological Answer : Boc groups are sensitive to acidic conditions (e.g., TFA) and prolonged exposure to moisture. Stability studies using TGA/DSC (thermogravimetric analysis) reveal decomposition above 150°C. Storage under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM) minimizes degradation. Monitor via periodic HPLC to detect Boc deprotection or oxazole ring oxidation .

Advanced Research Questions

Q. How do reaction mechanisms for Boc deprotection and subsequent functionalization of N,N-Diboc-Oxazol-2-yl-methylamine vary under acidic vs. catalytic conditions?

- Methodological Answer : Boc removal typically uses TFA in DCM (2–4 hours, 0°C to RT), but catalytic methods (e.g., FeCl₃ in MeOH) reduce side reactions. Computational studies (DFT) show that protonation of the Boc carbonyl oxygen initiates cleavage. Contrastingly, catalytic deprotection involves Lewis acid coordination to the carbonyl, lowering activation energy. Kinetic studies (monitored by H NMR) reveal rate differences between pathways .

Q. How can contradictions in spectroscopic or crystallographic data for N,N-Diboc-Oxazol-2-yl-methylamine derivatives be resolved?

- Methodological Answer : Discrepancies may arise from polymorphism (X-ray vs. calculated structures) or solvent-induced NMR shifts. For crystallography, use SHELXL for refinement, especially with twinned data or high-resolution datasets. For NMR, compare experimental shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G*). Cross-validate with IR and MS fragmentation .

Q. What computational strategies (DFT, MD) are effective for predicting the reactivity and electronic properties of N,N-Diboc-Oxazol-2-yl-methylamine?

- Methodological Answer :

- DFT : Use B3LYP/6-311++G** to model Boc group steric effects on oxazole ring planarity. Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- MD Simulations : Solvent dynamics (e.g., in DMSO) reveal conformational flexibility impacting reactivity. Compare with X-ray torsion angles for validation .

Q. How can N,N-Diboc-Oxazol-2-yl-methylamine be integrated into multicomponent reactions for generating heterocyclic libraries?

- Methodological Answer : Utilize Ugi-azide or Passerini reactions with Boc-protected amines, oxazole aldehydes, and isocyanides. Optimize solvent polarity (e.g., MeCN vs. DMF) and temperature to balance Boc stability and reaction rate. Monitor by TLC and isolate via flash chromatography. High-throughput screening (HTS) with automated LC-MS accelerates library validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.